molecular formula C16H18Cl2N2O B13801668 2-(Benzylamino)-6'-chloro-o-acetotoluidide, hydrochloride CAS No. 77966-31-5

2-(Benzylamino)-6'-chloro-o-acetotoluidide, hydrochloride

Cat. No.: B13801668
CAS No.: 77966-31-5
M. Wt: 325.2 g/mol
InChI Key: YOZVWNOMERMCFT-UHFFFAOYSA-N
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Description

2-(Benzylamino)-6'-chloro-o-acetotoluidide, hydrochloride (CAS: 52400-76-7) is a chloro-substituted acetotoluidide derivative with a benzylamino functional group. Its molecular formula is C₁₆H₁₇ClN₂O·HCl, and it has a molecular weight of 325.26 g/mol . The compound is structurally characterized by a 2-chloro-6-methylphenyl group linked to an acetamide backbone, with a benzylamine substituent. It is typically synthesized for pharmacological research, though its exact therapeutic applications remain less documented compared to analogs like butanilicaine hydrochloride. Toxicity studies indicate it is a potent irritant and moderately toxic via subcutaneous routes .

Properties

CAS No.

77966-31-5

Molecular Formula

C16H18Cl2N2O

Molecular Weight

325.2 g/mol

IUPAC Name

benzyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium;chloride

InChI

InChI=1S/C16H17ClN2O.ClH/c1-12-6-5-9-14(17)16(12)19-15(20)11-18-10-13-7-3-2-4-8-13;/h2-9,18H,10-11H2,1H3,(H,19,20);1H

InChI Key

YOZVWNOMERMCFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C[NH2+]CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE typically involves the reaction of benzylamine with 2-chloro-6-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of signal transduction processes and interference with metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Property 2-(Benzylamino)-6'-chloro-o-acetotoluidide, HCl Butanilicaine Hydrochloride
Molecular Formula C₁₆H₁₇Cl₂N₂O C₁₃H₂₀Cl₂N₂O
Molecular Weight (g/mol) 325.26 291.25
Melting Point Not explicitly reported 236–239°C
Key Functional Groups Benzylamino, chloro, methylphenyl Butylamino, chloro, methylphenyl

Structural Implications :

  • The shorter butyl chain in butanilicaine may reduce steric hindrance, favoring interactions with specific biological targets .

Table 2: Toxicity Data

Parameter 2-(Benzylamino)-6'-chloro-o-acetotoluidide, HCl Butanilicaine Hydrochloride
Eye Irritation (rabbit) Severe irritation at 2% concentration Severe irritation at 2% concentration
LD₅₀ (Intraperitoneal, rat) 280 mg/kg Not explicitly reported
LD₅₀ (Subcutaneous, mouse) 1175 mg/kg Not explicitly reported
Safety Profile Poisonous (intraperitoneal), moderate toxicity (subcutaneous), emits toxic Cl⁻, NOx, HCl upon decomposition Local anesthetic; no decomposition data reported

Key Findings :

  • Both compounds exhibit severe ocular toxicity, likely due to the chloro-methylphenyl core .
  • The benzylamino derivative demonstrates higher intraperitoneal toxicity (LD₅₀ = 280 mg/kg) compared to butanilicaine, suggesting structural modifications significantly influence systemic toxicity .

Biological Activity

2-(Benzylamino)-6'-chloro-o-acetotoluidide, hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2-(Benzylamino)-6'-chloro-o-acetotoluidide generally involves several key steps. The compound can be synthesized through the reaction of benzylamine with 6'-chloro-o-acetotoluidide in the presence of hydrochloric acid, facilitating the formation of the desired hydrochloride salt. The reaction conditions, including temperature and solvent choice, play a crucial role in optimizing yield and purity.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity . In vitro tests have demonstrated that 2-(Benzylamino)-6'-chloro-o-acetotoluidide exhibits significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate that it is particularly effective at low concentrations.

Microorganism MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa40

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

In addition to antimicrobial properties, the compound has shown neuroprotective effects . A study utilizing SH-SY5Y neuroblastoma cells indicated that it could protect against glutamate-induced cytotoxicity. The cell viability assays demonstrated significant increases in cell survival rates at specific concentrations (1 and 10 µmol/L), suggesting its potential in treating neurodegenerative diseases.

Concentration (µmol/L) Cell Viability (%)
160.09
1057.41

Antioxidant Activity

The antioxidant capacity of 2-(Benzylamino)-6'-chloro-o-acetotoluidide has also been evaluated. In various assays measuring free radical scavenging activity, the compound exhibited moderate to high antioxidant properties, which could contribute to its overall therapeutic profile.

Case Studies

Several case studies have been conducted to further investigate the biological activities of this compound:

  • Antimicrobial Efficacy : A comparative study involving multiple derivatives of benzylamino compounds showed that those with halogen substitutions, such as chlorine, exhibited enhanced antibacterial properties compared to their non-halogenated counterparts.
  • Neuroprotection : In a model of oxidative stress-induced neurotoxicity, treatment with the compound resulted in reduced neuronal death and improved functional outcomes compared to untreated controls.
  • Antioxidant Mechanism : Investigations into the mechanism revealed that the compound's antioxidant effects might be mediated through the modulation of endogenous antioxidant enzymes, enhancing cellular defense mechanisms against oxidative stress.

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